

A Technical Guide to Pseudopelletierine and its Relationship with Pelletierine Alkaloids

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Compound of Interest

Compound Name: *Pseudopelletierine*

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This document provides a comprehensive overview of **pseudopelletierine**, a prominent member of the pelletierine class of piperidine alkaloids. It details its chemical properties, relationship to other pelletierine alkaloids, biosynthetic origins, and known pharmacological activities. This guide includes structured data tables, detailed experimental protocols for its isolation and biological evaluation, and visualizations of its biosynthesis and potential mechanism of action to support further research and development.

Introduction to Pelletierine Alkaloids

The pelletierine alkaloids are a group of piperidine alkaloids primarily isolated from the root bark of the pomegranate tree (*Punica granatum*). Historically, extracts containing these alkaloids were used for their potent anthelmintic (anti-parasitic worm) properties.^[1] The principal alkaloids identified are pelletierine, isopelletierine, N-methylpelletierine, and **pseudopelletierine**.^[2]

Pseudopelletierine, chemically a 9-methyl-9-azabicyclo[3.3.1]nonan-3-one, is a bicyclic homologue of tropinone and is often the most abundant of these alkaloids.^[3] Its unique bridged structure has made it a subject of interest in synthetic and medicinal chemistry. This guide explores the intricate relationship between **pseudopelletierine** and its related compounds, providing a technical foundation for professionals in the field.

Chemical Structures and Physicochemical Properties

The pelletierine alkaloids share a common piperidine core but differ in their stereochemistry and N-methylation patterns. **Pseudopelletierine** is distinct due to its bicyclic granatane skeleton.

Table 1: Physicochemical Properties of **Pseudopelletierine** and Related Alkaloids

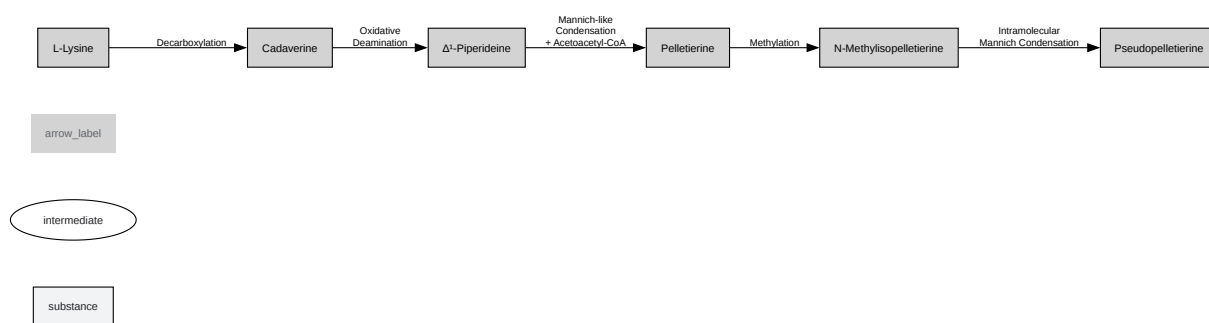
Compound	IUPAC Name	Molecular Formula	Molar Mass (g/mol)	CAS Number	Appearance	Melting Point (°C)
Pseudopelletierine	(1R,5S)-9-methyl-9-azabicyclo[3.3.1]nonan-3-one	C ₉ H ₁₅ NO	153.22	552-70-5	Colorless solid, yellows on exposure[3]	54[3]
Pelletierine	1-[(2R)-piperidin-2-yl]propan-2-one	C ₈ H ₁₅ NO	141.21	2858-66-4	-	-
Isopelletierine	1-(1-(piperidin-2-yl)propan-2-one	C ₈ H ₁₅ NO	141.21	539-00-4	Optically inactive liquid	-
N-Methylpelletierine	1-(1-methylpiperidin-2-yl)propan-2-one	C ₉ H ₁₇ NO	155.24	4396-01-4	-	-

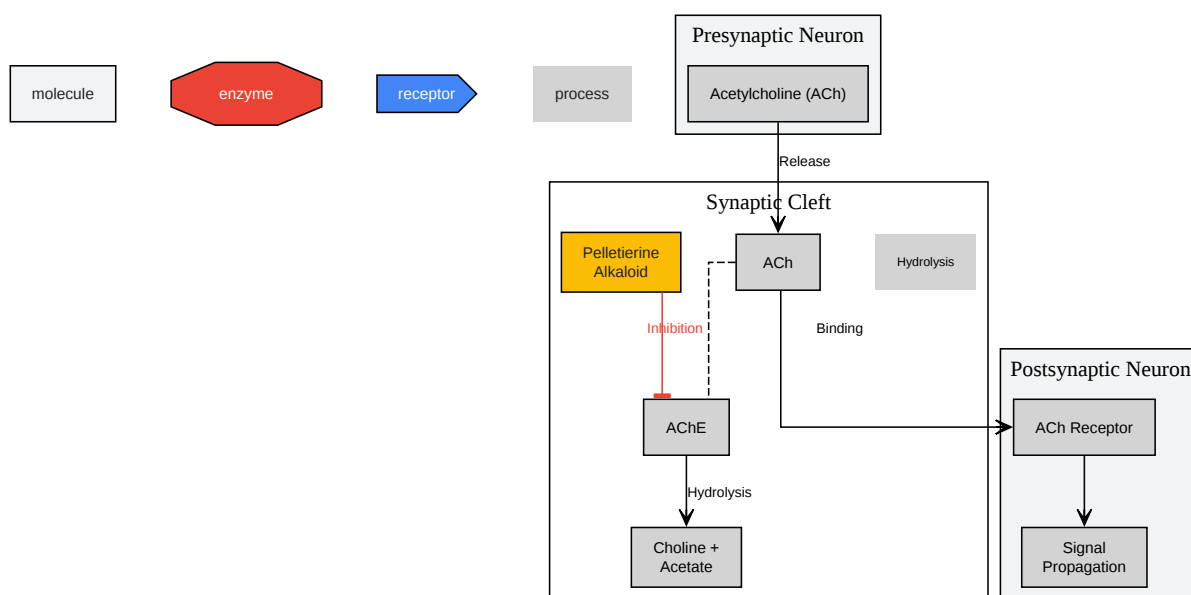
Data sourced from PubChem and other chemical databases.[4][5]

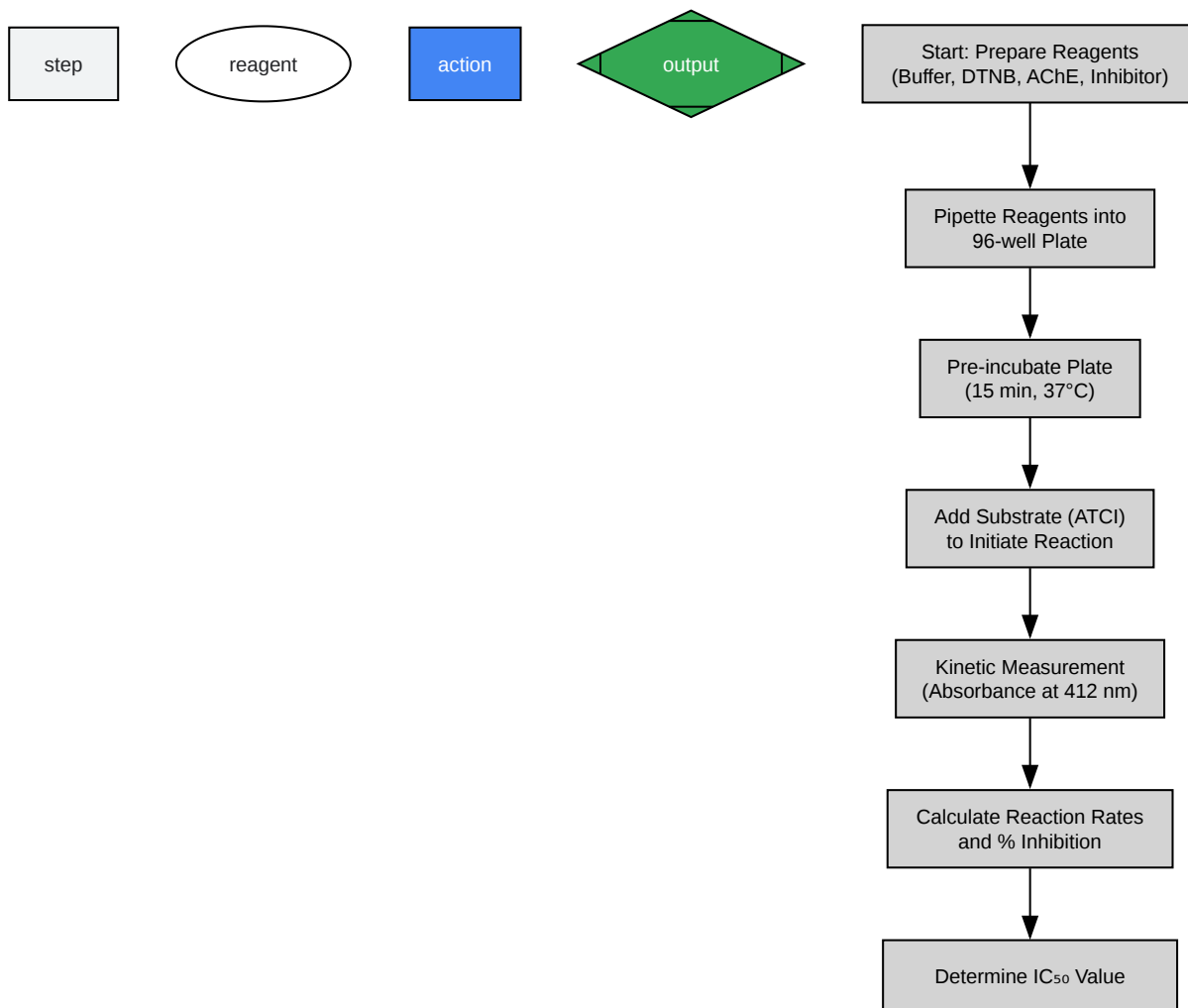
Biosynthesis of Pelletierine Alkaloids

The pelletierine alkaloids are derived from the amino acid L-lysine. The biosynthetic pathway involves the formation of a key intermediate, the cyclic imine Δ^1 -piperideine. A Mannich-like condensation reaction is central to the formation of the piperidine core.

The biosynthesis of **pseudopelletierine** is a continuation of this pathway. It is understood that N-methylisopelletierine serves as the immediate precursor to **pseudopelletierine** through an intramolecular Mannich condensation, which forms the characteristic bicyclic structure.^{[6][7]}







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